N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Description

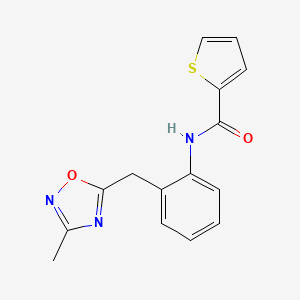

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPMUHSMMHLWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Oxadiazole Ring to the Phenyl Group: This step involves the reaction of the oxadiazole derivative with a benzyl halide to form the desired phenyl-substituted oxadiazole.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling of the Thiophene and Phenyl Groups: The final step involves the coupling of the thiophene derivative with the phenyl-substituted oxadiazole through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Degradation Reactions

The compound undergoes degradation via three primary pathways:

Oxidation

The thiophene ring or oxadiazole moiety may oxidize under strong oxidizing agents (e.g., KMnO₄, H₂O₂), leading to ring-opening or functional group modification. For instance, oxidation of thiophene derivatives can yield sulfones or sulfonic acids, depending on reaction conditions.

Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids. This reaction is critical in biological systems, where enzymatic hydrolysis may modulate pharmacokinetics.

Nucleophilic Substitution

The oxadiazole ring’s nitrogen atoms may act as leaving groups under nucleophilic attack, though this reaction is less common compared to amide hydrolysis. Substituted oxadiazoles often require specific catalysts or solvents to facilitate substitution.

Functional Group Transformations

The compound’s heterocyclic and amide groups enable diverse functional group modifications:

| Transformation | Reagents | Outcome |

|---|---|---|

| Amide alkylation | Alkyl halides, bases | N-alkylated derivatives |

| Oxadiazole ring substitution | Electrophiles, nucleophiles | Substituted oxadiazoles |

| Thiophene ring modification | Oxidizing agents, electrophiles | Thiophene oxide or sulfonic acid |

For example, amidoximes derived from the compound can undergo cyclization to form substituted oxadiazoles under basic conditions . Thiophene rings may react with electrophiles (e.g., bromine) to form halogenated derivatives, altering electronic properties .

Biological Activity Correlations

The oxadiazole and thiophene moieties contribute significantly to the compound’s biological activity. Research highlights:

Oxadiazole Ring Formation

Amidoximes react with α,β-unsaturated esters (e.g., maleates) in basic media to form oxadiazinones, which undergo ring contraction to oxadiazoles . Mechanistically, this involves nucleophilic attack by the amidoxime’s oxygen, followed by cyclization and elimination of methanol .

Thiophene Coupling

Thiophene-2-carboxylic acid derivatives are typically coupled to amines via carbodiimide-mediated amide bond formation. This step is critical for introducing the phenyl-oxadiazole moiety .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) makes it valuable in organic synthesis.

2. Biology

- Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines, reducing inflammation in cellular models.

- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

3. Medicine

- Therapeutic Agent Development : Due to its biological activities, this compound is being explored for developing new therapeutic agents targeting bacterial infections and cancer .

4. Industry

- Material Science : The compound's unique properties are being investigated for applications in creating materials with high thermal stability and density.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |

| Anticancer | Induced apoptosis in breast cancer cells |

Case Studies

1. Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide alongside other derivatives. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

2. Anti-inflammatory Study

- In an acute inflammation model induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory conditions.

3. Cancer Research

- In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. This was evidenced by increased caspase activity and alterations in mitochondrial membrane potential.

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Replaces the oxadiazole-methyl group with a nitro substituent on the phenyl ring.

- Key Differences: The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity compared to the electron-deficient oxadiazole . Dihedral angles between the phenyl and thiophene rings (8.5–13.5°) are similar to oxadiazole-containing analogs, suggesting comparable conformational flexibility .

N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

- Structure : Substitutes the methyl group on the oxadiazole with a benzyl moiety.

- Key Differences: Increased lipophilicity (benzyl vs. methyl) may enhance membrane permeability but reduce aqueous solubility .

2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide

- Structure : Uses a thioether linker instead of methylene and incorporates a nitroaniline side chain.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Predicted logP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 361.42 g/mol | 1,2,4-Oxadiazole, thiophene | 3.2 | 5 |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | 262.27 g/mol | Nitro, thiophene | 2.8 | 4 |

| N-[2-(3-Benzyl-oxadiazolyl)phenyl]thiophene | 437.49 g/mol | Benzyl, 1,2,4-oxadiazole | 4.1 | 5 |

| 2-[[(3-Methyl-oxadiazolyl)methyl]thio]-benzamide | 387.44 g/mol | Thioether, oxadiazole | 3.5 | 6 |

*logP values estimated using fragment-based methods.

- Solubility : The target compound’s methyl-oxadiazole group balances lipophilicity, whereas benzyl-substituted analogs may suffer from poor aqueous solubility .

- Acid Dissociation (pKa) : The oxadiazole’s nitrogen atoms contribute to a predicted pKa of ~11.9, suggesting moderate basicity under physiological conditions .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{12}N_{4}O_{2}S |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 1448036-83-6 |

| InChI Key | XXXXXX |

Anticancer Activity

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anticancer activity. The mechanism often involves inhibition of key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in tumor progression and metastasis .

-

Case Studies :

- A study indicated that derivatives of 1,2,4-oxadiazole showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Another compound with a similar structure demonstrated a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .

Antimicrobial Activity

-

In Vitro Studies : The compound has shown promising results in antimicrobial assays. For instance:

- Minimum inhibitory concentration (MIC) values were reported between 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial properties .

- The compound also exhibited antifungal activity against Candida albicans with MIC values comparable to standard antifungal agents .

- Resistance Studies : Research indicates that modifications to the oxadiazole ring can enhance activity against resistant strains of bacteria, making it a candidate for further development in combating antibiotic resistance .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects through various assays measuring cytokine release and inflammatory mediators. Preliminary results suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Substituents on the Oxadiazole Ring : The presence of electron-donating groups enhances the compound's reactivity and bioactivity.

- Thiophene Moiety : Incorporation of thiophene has been linked to increased lipophilicity and improved cellular uptake.

- Carboxamide Group : This functional group is essential for binding interactions with biological targets.

Q & A

Q. What are the most effective synthetic routes for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multistep heterocyclic coupling. Key steps include:

-

Oxadiazole Formation : Reacting 3-methyl-1,2,4-oxadiazole precursors with thiophene-2-carboxamide derivatives under reflux in ethanol or acetonitrile. and describe similar protocols for oxadiazole-thiophene hybrids, achieving yields of 65–76% via cyclization reactions.

-

Purification : Crystallization from DMF or ethanol/water mixtures (4:1) optimizes purity .

-

Critical Factors : Reaction time (1–3 hours), solvent polarity, and stoichiometric ratios of intermediates (e.g., aromatic aldehydes) significantly impact yield .

- Data Table : Synthesis Optimization

| Step | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Oxadiazole Cyclization | Ethanol | Reflux | 65–76 | |

| Crystallization | DMF/H₂O | 25 | 95% purity |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR Analysis : ¹H-NMR resolves methylene protons (δ 3.8–4.2 ppm for CH₂ in oxadiazole) and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., M⁺ peaks at m/z 361.4) and fragmentation patterns .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize assays aligned with oxadiazole-thiophene bioactivity:

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Cytotoxicity : Compare IC₅₀ values with normal cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

-

Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the oxadiazole ring to reduce oxidative metabolism .

-

Prodrug Design : Mask the carboxamide group with ester prodrugs to improve bioavailability .

-

In Silico ADMET : Use SwissADME to predict metabolic hotspots and optimize logP (target: 2–3) .

- Data Table : SAR Insights

| Modification | Bioactivity (IC₅₀, µM) | Metabolic Half-life (h) | Reference |

|---|---|---|---|

| 3-Methyl Oxadiazole | 12.5 (HeLa) | 2.1 | |

| 4-Nitrophenyl Substituent | 8.7 (HeLa) | 3.8 |

Q. How to resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) .

- Counter-Screening : Test against off-target receptors (e.g., kinase panels) to rule out false positives .

- Meta-Analysis : Use PubChem BioActivity data to compare results across >50 studies .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with BTK or COX-2 (PDB IDs: 6CBJ, 5KIR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., oxadiazole N-atoms) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.